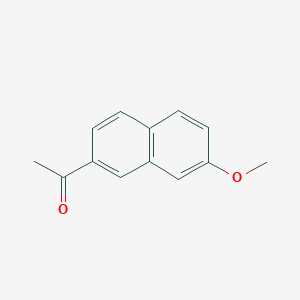![molecular formula C12H8N2O B11899693 4H-Pyrazino[1,2-b]isoquinolin-4-one CAS No. 821811-77-2](/img/structure/B11899693.png)
4H-Pyrazino[1,2-b]isoquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazino[1,2-b]isoquinolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is known for its unique structural features, which include a fused pyrazine and isoquinoline ring system. It serves as a core structure in various pharmacologically active molecules, making it a valuable target for drug development and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazino[1,2-b]isoquinolin-4-one typically involves multi-step procedures starting from readily available precursors. One common method involves the acylation of phenylethylamine with chloroacetyl chloride, followed by amination using potassium benzyldimethylamide to introduce the amino group. Subsequent cyclization under the action of phosphorus oxychloride yields the desired 3,4-dihydroisoquinoline derivatives. These intermediates undergo hydrogenation and hydrolysis to form 1-amino-methyl-tetrahydroquinoline, which is then acylated with cyclohexanoyl chloride and chloroacetyl chloride to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Pyrazino[1,2-b]isoquinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H-Pyrazino[1,2-b]isoquinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 4H-Pyrazino[1,2-b]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. For instance, in its role as an antischistosomal agent, it disrupts the calcium ion channels in the parasite’s tegument, leading to paralysis and death of the parasite . The compound’s structure allows it to bind effectively to these targets, making it a potent therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Praziquantel: A well-known antischistosomal drug with a similar core structure.
2-Benzoyl-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one: Another derivative with comparable biological activities.
Uniqueness: 4H-Pyrazino[1,2-b]isoquinolin-4-one stands out due to its versatile chemical reactivity and broad range of applications. Its unique structural features allow for modifications that can enhance its biological activity and chemical stability, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
821811-77-2 |
|---|---|
Molekularformel |
C12H8N2O |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
pyrazino[1,2-b]isoquinolin-4-one |
InChI |
InChI=1S/C12H8N2O/c15-12-7-13-6-11-5-9-3-1-2-4-10(9)8-14(11)12/h1-8H |
InChI-Schlüssel |
GGLHYBRYFUNMEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=CN=CC(=O)N3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8,9,10-Hexahydrocyclohepta[b]indol-4-amine](/img/structure/B11899611.png)


![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-yl)ethanone](/img/structure/B11899637.png)
![3-Methyl-3H-imidazo[4,5-b][1,7]naphthyridin-2-amine](/img/structure/B11899640.png)
![Ethyl 3-amino-4H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B11899647.png)



![7-Ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11899678.png)


![3-Bromo-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11899689.png)
![1-Cyclohexyl-1H-benzo[d][1,2,3]triazole](/img/structure/B11899699.png)
